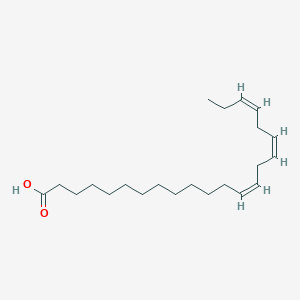

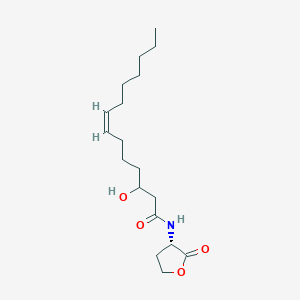

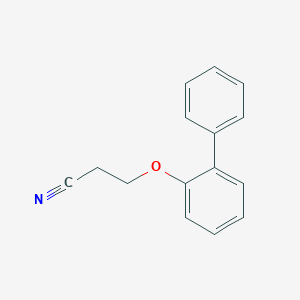

![molecular formula C17H26ClN B164316 1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine CAS No. 60124-79-0](/img/structure/B164316.png)

1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine” is a versatile material used in various scientific studies. It belongs to the class of piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Its unique structure enables it to be applied in diverse research areas, including drug discovery, organic synthesis, and spectroscopy analysis.

Synthesis Analysis

Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis

The molecular structure of “this compound” is unique and enables its application in diverse research areas. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

Analgesic Effects

1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine, a derivative of phencyclidine (PCP), has been studied for its potential analgesic effects. Ahmadi et al. (2010) synthesized a derivative of PCP and examined its effects on acute and chronic pain in rats, showing significant analgesic effects in certain pain models (Ahmadi et al., 2010). Another study by Ahmadi and colleagues in 2005 explored similar derivatives of PCP, predicting potent analgesic effects in acute and phasic pain (Ahmadi & Mahmoudi, 2005).

Synthesis and Chemical Properties

The synthesis and biological properties of derivatives of phencyclidine, including compounds related to this compound, have been widely studied. Ahmadi et al. (2009) focused on the synthesis of new methyl and methoxy hydroxyl derivatives of PCP and studied their analgesic effects (Ahmadi et al., 2009). Fan et al. (2007) described a reaction involving cyclohexyl isocyanide, potentially relevant for synthesizing derivatives of this compound (Fan et al., 2007).

Pharmaceutical Applications

In pharmaceutical research, derivatives of phencyclidine like this compound have been explored for various therapeutic uses. For instance, Patterson et al. (2009) synthesized analogues of phencyclidine as inhibitors of trypanothione reductase, a potential drug target in parasites (Patterson et al., 2009). Maccaroni et al. (2010) studied the crystal structure of a related compound, which can contribute to understanding its pharmaceutical potential (Maccaroni et al., 2010).

Potential as a Research Chemical

Compounds like this compound have been identified as psychoactive arylcyclohexylamines and characterized for their potential as research chemicals. De Paoli et al. (2013) characterized three phencyclidines, including compounds structurally related to this compound, for their determination in biological matrices (De Paoli et al., 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine involves the reaction of a cyclohexyl Grignard reagent with a deuterated phenylacetic acid derivative, followed by a reductive amination reaction with piperidine. The final compound is obtained through purification and isolation steps.", "Starting Materials": ["Deuterated phenylacetic acid derivative", "Cyclohexyl magnesium bromide", "Piperidine", "Hydrogen gas", "Catalyst"], "Reaction": ["Preparation of cyclohexyl Grignard reagent by reacting cyclohexyl magnesium bromide with anhydrous ether", "Preparation of deuterated phenylacetic acid derivative", "Addition of deuterated phenylacetic acid derivative to the reaction mixture of cyclohexyl Grignard reagent and anhydrous ether", "Removal of ether by distillation and addition of piperidine to the reaction mixture", "Reductive amination reaction with hydrogen gas and catalyst", "Purification and isolation of the final compound" ] } | |

CAS RN |

60124-79-0 |

Molecular Formula |

C17H26ClN |

Molecular Weight |

284.9 g/mol |

IUPAC Name |

1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine;hydrochloride |

InChI |

InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H/i1D,4D,5D,10D,11D; |

InChI Key |

BUAJNGPDPGKBGV-XBIAMBGESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H].Cl |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |

Other CAS RN |

60124-86-9 |

Pictograms |

Acute Toxic |

synonyms |

Phencyclidine-d5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

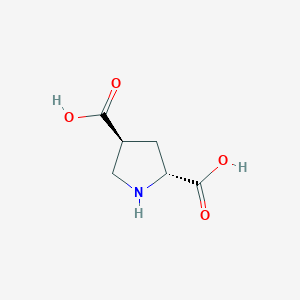

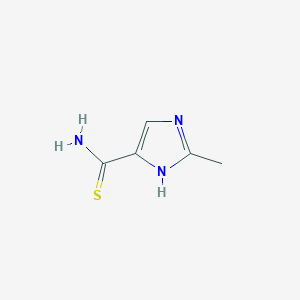

![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)

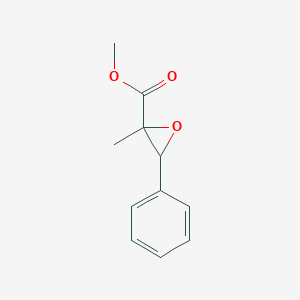

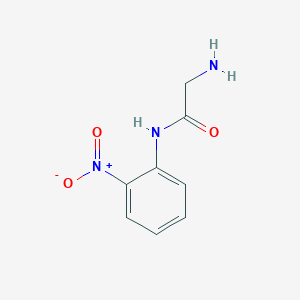

![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)